11,17-Dimethylnonacosane
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Overview
Description
11,17-Dimethylnonacosane is a hydrocarbon compound with the molecular formula C31H64. It is a long-chain alkane with two methyl groups attached at the 11th and 17th carbon positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11,17-Dimethylnonacosane typically involves the use of well-known organic synthesis techniques. One common method is the C-alkylation of a suitable precursor, followed by ionic hydrogenation and decarboxylation reactions. For example, starting from 1,8-octane-diol and 1-octadecanol, the compound can be synthesized through a series of C-alkylation and ethyl acetoacetate synthesis reactions .
Industrial Production Methods: The use of cost-effective and scalable reactions, such as C-alkylation and hydrogenation, would be essential for industrial production .
Chemical Reactions Analysis
Types of Reactions: 11,17-Dimethylnonacosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound to simpler hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under appropriate conditions.
Major Products:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated alkanes.
Scientific Research Applications
11,17-Dimethylnonacosane has several scientific research applications, including:
Chemistry: Used as a model compound to study the properties and reactions of long-chain alkanes.
Biology: Plays a role in the study of insect cuticular hydrocarbons and their functions in chemical communication and protection against desiccation.
Mechanism of Action
The mechanism of action of 11,17-Dimethylnonacosane primarily involves its role as a cuticular hydrocarbon in insects. It helps in reducing water loss by forming a protective barrier on the insect’s cuticle. Additionally, it serves as a chemical signal for communication among insects. The molecular targets and pathways involved include the cuticular wax biosynthesis pathways and the sensory receptors in insects that detect these hydrocarbons .
Comparison with Similar Compounds
3,11-Dimethylnonacosane: Another methyl-branched alkane with methyl groups at the 3rd and 11th positions.
11,19-Dimethylnonacosane: A similar compound with methyl groups at the 11th and 19th positions.
3,11-Dimethylnonacosan-2-one: A ketone derivative of 3,11-Dimethylnonacosane
Uniqueness: 11,17-Dimethylnonacosane is unique due to its specific methyl branching pattern, which influences its physical and chemical properties. This unique structure can affect its role in biological systems, particularly in insect communication and protection .
Properties
CAS No. |
185026-45-3 |
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Molecular Formula |
C31H64 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
11,17-dimethylnonacosane |
InChI |
InChI=1S/C31H64/c1-5-7-9-11-13-15-16-18-20-23-27-31(4)29-25-21-24-28-30(3)26-22-19-17-14-12-10-8-6-2/h30-31H,5-29H2,1-4H3 |
InChI Key |
MUFPAIKBWCGWEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)CCCCCC(C)CCCCCCCCCC |
Origin of Product |
United States |
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